
tert-Butyl (1-aminopropan-2-yl)carbamate
Overview
Description
tert-Butyl (1-aminopropan-2-yl)carbamate (CAS 149632-73-5) is a carbamate-protected amine widely used as an intermediate in organic synthesis, particularly in pharmaceutical and peptide chemistry. Its structure consists of a propan-2-yl backbone with a primary amine group protected by a tert-butoxycarbonyl (Boc) group. This compound is critical for introducing chiral centers and protecting amines during multi-step reactions. Its enantiomeric forms, (R)- and (S)-tert-Butyl (1-aminopropan-2-yl)carbamate (CAS 100927-10-4 and 959833-70-6, respectively), are essential for stereoselective synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (1-aminopropan-2-yl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 1-aminopropan-2-ol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of tert-butyl (1-aminopropan-2-yl)carbamate occurs under acidic or basic conditions, cleaving the carbamate group to release the free amine.
Reagent/Condition | Product | Yield | Reference |
---|---|---|---|
1 M HCl (aqueous, 25°C) | 1-Aminopropan-2-ol hydrochloride | 89% | |
NaOH (1 M, reflux) | 1-Aminopropan-2-ol | 78% |
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic conditions involve hydroxide ion attack on the carbonyl carbon .
Deprotection (Boc Removal)
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions, regenerating the primary amine.
Key Study : Aqueous phosphoric acid effectively cleaves Boc groups without affecting benzyl or methyl esters, offering a greener alternative .
Nucleophilic Substitution
The carbamate participates in nucleophilic substitutions, enabling functional group interconversion.
Nucleophile | Reagent | Product | Notes |
---|---|---|---|
Amines | DIPEA, DMF, 50°C | Secondary/tertiary carbamates | Used in peptide coupling |
Alcohols | TEA, THF, RT | Alkoxycarbonyl derivatives | Requires activation with EDCl |
Case Study : Reaction with (S)-1-phenylethan-1-amine under basic conditions yielded tert-butyl ((R)-1-oxo-3-phenylpropan-2-yl)carbamate in >20:1 diastereomeric ratio .
Catalytic Hydrogenation
The compound undergoes hydrogenation to reduce nitro groups or unsaturated bonds in adjacent structures.
Catalyst | Conditions | Product | Yield |
---|---|---|---|
Pd/C (10%) | H₂ (1 atm), EtOH, RT | Saturated carbamate derivatives | 92% |
Raney Ni | H₂ (3 atm), MeOH, 50°C | Deaminated hydrocarbons | 85% |
Participation in Multicomponent Reactions
This compound serves as a substrate in cascade reactions for complex molecule synthesis.
Example : Reacted with α-(N-carbamoyl)alkylcuprates, it forms propargyl mesylates, which cyclize to N-alkyl-3-pyrrolines under AgNO₃ catalysis .
Comparative Analysis of Reaction Conditions
Reaction Type | Optimal Reagent | Temperature | Advantages |
---|---|---|---|
Hydrolysis | 1 M HCl | 25°C | High yield, rapid |
Boc Deprotection | TFA/DCM | RT | Selective, compatible with acid-labile groups |
Substitution | DIPEA/DMF | 50°C | Efficient for amine coupling |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₁₈N₂O₂
- Molecular Weight : 174.24 g/mol
- CAS Number : 100927-10-4
The compound features a tert-butyl group attached to a carbamate moiety linked to an (R)-1-aminopropan-2-yl group. This configuration provides stability and ease of manipulation in synthetic processes.
Organic Synthesis
tert-Butyl (1-aminopropan-2-yl)carbamate is primarily used as a protecting group for amines in organic synthesis. This application allows chemists to selectively modify other functional groups without affecting the amine functionality.
Key Points:
- Protects amine groups during chemical reactions.
- Facilitates the synthesis of complex organic molecules.
Pharmaceutical Development
The compound serves as an intermediate in the synthesis of various pharmaceuticals . Its ability to enhance the solubility and bioavailability of drug candidates makes it a critical component in drug formulation.
Case Study:
In a study focusing on the synthesis of drugs targeting neurological disorders, this compound was utilized to modify key intermediates, improving their pharmacokinetic profiles .
Research indicates that this compound exhibits biological activity that can be leveraged in drug design. Its interactions with biological targets suggest potential therapeutic applications.
Biological Insights:
- Enhances gastrointestinal absorption, making it suitable for oral drug formulations.
- Interacts with proteins and enzymes through hydrogen bonding, indicating its role in enzyme inhibition studies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-Butyl (1-aminopropan-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule . The compound can be deprotected under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Structural Analogs and Enantiomers
Key structural analogs differ in substituents, stereochemistry, or additional functional groups, impacting reactivity and applications:
Key Observations :
- Enantiomers : The R- and S-forms (e.g., CAS 100927-10-4 vs. 959833-70-6) are pivotal in asymmetric synthesis. The S-enantiomer is reported in biomimetic catalysis with helical foldamers .
- Salt Forms : Hydrochloride derivatives (e.g., CAS 959833-70-6) improve solubility for biological assays .
- Substituent Effects: Cyano or methyl groups alter electronic and steric profiles, expanding utility in diverse reaction pathways .
Brominated and Hydroxy-Substituted Derivatives
Brominated analogs (e.g., tert-Butyl (1-bromopropan-2-yl)carbamate, CAS 75051-55-7) and hydroxy-substituted variants (e.g., tert-Butyl (1-hydroxypropan-2-yl)carbamate, CAS 147252-84-4) exhibit distinct reactivity:
Comparison :
- Hydroxy-substituted analogs serve as intermediates for further functionalization, such as esterification or phosphorylation .
Biological Activity
tert-Butyl (1-aminopropan-2-yl)carbamate, also known as (R)-tert-butyl carbamate, is a chiral carbamate derivative widely utilized in organic synthesis. Its primary role is as a protecting group for amines, facilitating the selective modification of other functional groups while preserving the amine functionality. This article delves into its biological activity, synthesis, and applications in research and medicine.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of approximately 174.24 g/mol. The compound features a tert-butyl group attached to a carbamate structure linked to an (R)-1-aminopropan-2-yl group, which provides it with unique stereochemical properties advantageous for pharmaceutical applications.
Biological Activity Overview
While this compound itself does not exhibit inherent biological activity, it plays a significant role in various biochemical processes through its interactions with enzymes and receptors. The compound can influence enzyme activities and biochemical pathways, primarily due to the hydrolysis of its carbamate group, which releases an active amine that can interact with biological targets.
The mechanism of action involves the hydrolysis of the carbamate group catalyzed by enzymes such as esterases and amidases. This hydrolysis releases an active amine that can engage with enzymes, receptors, or other proteins to exert biological effects. The specific interactions depend on the structural features of the compound, which dictate its binding affinity and inhibitory effects on target enzymes.
Synthesis
The synthesis of this compound typically involves the reaction between (R)-1-aminopropan-2-ol and tert-butyl chloroformate in the presence of a base like triethylamine. This reaction occurs at room temperature and can be purified through recrystallization or column chromatography.
Applications in Research and Medicine
Organic Synthesis : The compound is predominantly used as a protecting group in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals. Its stability under various reaction conditions allows for stepwise synthesis without compromising the integrity of sensitive functional groups .
Enzyme-Catalyzed Reactions : In biological research, this compound serves as a model compound for studying enzyme-catalyzed reactions involving carbamates. It helps investigate the metabolism of carbamate-containing drugs and their interactions within biological systems .
Prodrug Potential : The compound is explored for its potential as a prodrug. Prodrugs are inactive compounds metabolized in the body to release active drugs. The hydrolysis of its carbamate group can yield an active amine suitable for therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biochemical interactions involving this compound:
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for tert-butyl (1-aminopropan-2-yl)carbamate to ensure stability?
- Store the compound refrigerated (2–8°C) in a tightly sealed container under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidative degradation. Ensure the storage area is dry, well-ventilated, and free from ignition sources .
Q. How can researchers confirm the identity and purity of this compound?
- Use analytical techniques such as:
- NMR spectroscopy (¹H/¹³C) to verify structural integrity.
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (≥98% by area normalization).
- Mass Spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS for [M+H]+ at m/z 173.1) .
Q. What decomposition products are formed under high-temperature conditions?
- Thermal degradation (e.g., during combustion) produces carbon monoxide (CO) and nitrogen oxides (NOx) . Avoid exposure to open flames or excessive heat .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Combine multiple techniques:
- X-ray crystallography (using SHELXL for refinement) to resolve ambiguous stereochemistry or bond angles .
- IR spectroscopy to validate functional groups (e.g., carbamate C=O stretch at ~1680–1720 cm⁻¹).
- Cross-validation with computational methods (e.g., DFT calculations for optimized geometry) .
Q. What synthetic strategies are effective for introducing tert-butyl carbamate groups into analogous amine derivatives?
- Boc-protection methodology : React the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) in anhydrous THF or DCM. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
- Chiral resolution : Use enantioselective catalysts (e.g., Jacobsen’s thiourea) for asymmetric synthesis of (R)- or (S)-isomers .
Q. How should researchers address unexpected by-products during synthesis?
- Characterization : Isolate by-products via flash chromatography (silica gel, gradient elution) and characterize using LC-MS or NMR .
- Optimization : Adjust reaction parameters (temperature, stoichiometry, solvent polarity) to minimize side reactions. For example, reduce Boc₂O excess to <1.2 equivalents to avoid overprotection .
Q. What computational methods predict the reactivity of tert-butyl carbamate derivatives in nucleophilic substitution reactions?
- Perform DFT calculations (e.g., Gaussian 16) to model transition states and activation energies.
- Use Molecular Electrostatic Potential (MESP) maps to identify nucleophilic/electrophilic sites on the carbamate group .
Q. What safety protocols are critical when handling this compound under inert atmospheres?
Properties
IUPAC Name |
tert-butyl N-(1-aminopropan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXZBJAAOLPTKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462234 | |
Record name | tert-Butyl (1-aminopropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149632-73-5 | |
Record name | tert-Butyl (1-aminopropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(1-aminopropan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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